2-(2-(Methylthio)benzoyl)benzoic acid
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Overview
Description
2-(2-(Methylthio)benzoyl)benzoic acid is an organic compound characterized by the presence of a benzoyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylsulfanylbenzoic acid with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)benzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(2-(Methylthio)benzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)benzoyl)benzoic acid involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the benzoyl moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanylbenzoic acid: Lacks the benzoyl group, making it less versatile in certain reactions.
Benzoylbenzoic acid: Lacks the methylsulfanyl group, which reduces its reactivity in redox processes.
2-Methylbenzoic acid: Lacks both the benzoyl and methylsulfanyl groups, making it less reactive overall.
Uniqueness
2-(2-(Methylthio)benzoyl)benzoic acid is unique due to the presence of both the benzoyl and methylsulfanyl groups
Biological Activity
2-(2-(Methylthio)benzoyl)benzoic acid, with the CAS number 194928-21-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound comprises a benzoic acid core substituted with a methylthio group and another benzoyl moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer potential . A study focusing on the inhibition of anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrated that similar benzoic acid derivatives could induce apoptosis in cancer cells dependent on these proteins. The binding affinity of these compounds to Mcl-1 was found to be significant, suggesting their potential as therapeutic agents in treating malignancies .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound can disrupt interactions between anti-apoptotic proteins and pro-apoptotic factors, promoting cell death in cancerous cells.
- Antimicrobial Mechanisms : It may interfere with the integrity of bacterial membranes or inhibit key enzymatic processes within microbial cells.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their efficacy:
-
Study on Antimicrobial Efficacy :
- A series of experiments demonstrated that derivatives exhibited 83% to 100% inhibition against specific bacterial strains at varying concentrations, indicating strong antimicrobial activity.
- Anticancer Studies :
Table 1: Biological Activity Summary
Activity Type | Efficacy Description | Reference |
---|---|---|
Antimicrobial | 83%-100% inhibition against bacteria | |
Anticancer | Induces apoptosis in lymphoma cells | |
Binding Affinity | High selectivity for Mcl-1/Bfl-1 |
Table 2: Comparison with Related Compounds
Compound Name | Binding Affinity (Ki, nM) | Activity Type |
---|---|---|
This compound | 100 | Dual inhibitor |
Compound 24 | ~100 | Dual inhibitor |
Selective Bcl-2 Inhibitor | >20-fold selectivity | Anticancer |
Properties
IUPAC Name |
2-(2-methylsulfanylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHRZNNMMPLMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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